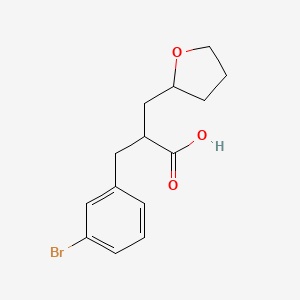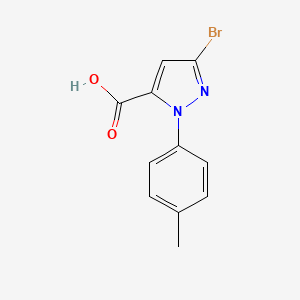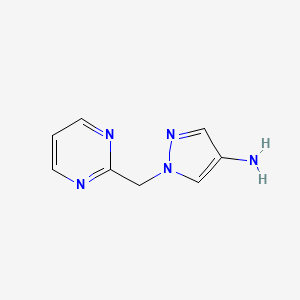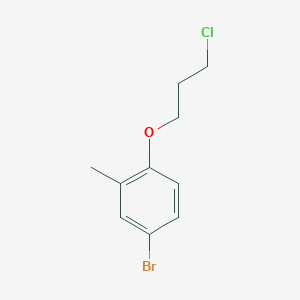
4-Bromo-1-(3-chloropropoxy)-2-methylbenzene
Overview
Description
Molecular Structure Analysis
The molecular weight of “4-Bromo-1-(3-chloropropoxy)-2-methylbenzene” is 263.56 g/mol. The structure is composed of a benzene ring substituted with a bromine atom, a methyl group, and a 3-chloropropoxy group.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Bromo-1-(3-chloropropoxy)-2-methylbenzene” include a molecular weight of 263.56 g/mol. The predicted boiling point is 354.6±32.0 °C, and the predicted density is 1.301±0.06 g/cm3 (Temp: 20 °C; Press: 760 Torr) .Scientific Research Applications
Bromination and Conversion into Sulfur-functionalised Benzoquinones
Research has explored the bromination of dimethoxydimethylbenzene, yielding various bromination products including 1-bromo-4-bromomethyl-2,5-dimethoxy-3-methylbenzene. This has been used for producing sulfur-containing quinone derivatives (Aitken et al., 2016).
Structural Determinants in Halogenated Compounds
Structures of halotriaroylbenzenes, including chloro- and bromotribenzoylbenzene, have been studied, highlighting the importance of X...O=C vs. X...X halogen bonding in these compounds (Pigge et al., 2006).
Chromatography in Liquid Chromatographic Fluorimetric Assay
The synthesis of various dimethoxybenzene derivatives has been detailed for use in liquid chromatographic fluorimetric assays. These compounds play a crucial role in the analysis of trace amounts of certain chemicals (McLellan & Thornalley, 1992).
Polymer/Fullerene Solar Cells
Bromobenzene, a related compound, has been investigated as an alternative solvent in polymer/fullerene solar cells. It demonstrated enhanced performance compared to traditional solvents, offering insights into the broader applications of bromobenzenes in solar cell technology (Huang et al., 2014).
High-Temperature Pyrolysis
Studies on the pyrolysis of brominated hydrocarbons, such as bromobenzene, have been conducted to understand their behavior in waste incineration and accidental fires. This research is crucial in assessing the environmental impact of these processes and the formation of hazardous byproducts (Evans & Dellinger, 2003).
Kinetic Study in Phase-Transfer Catalysis
The preparation of nitro aromatic ethers under multi-site phase-transfer catalysis conditions has been investigated. This research offers insight into efficient and environmentally friendly methods for synthesizing such compounds (Harikumar & Rajendran, 2014).
properties
IUPAC Name |
4-bromo-1-(3-chloropropoxy)-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClO/c1-8-7-9(11)3-4-10(8)13-6-2-5-12/h3-4,7H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDMTHKXXRYLNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-(3-chloropropoxy)-2-methylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



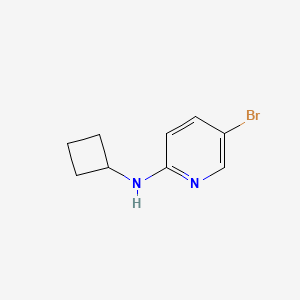
![Tert-butyl({[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]methyl})amine](/img/structure/B1528638.png)
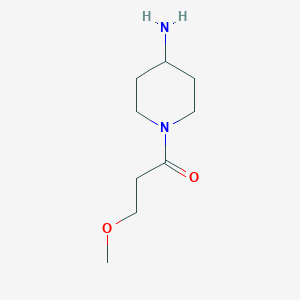
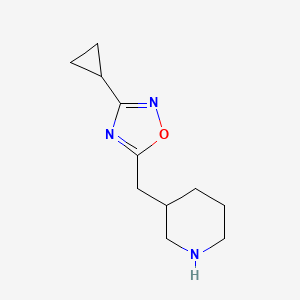

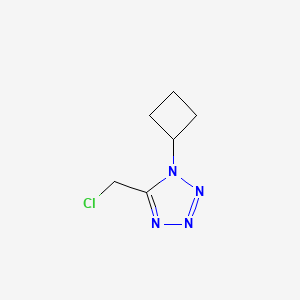

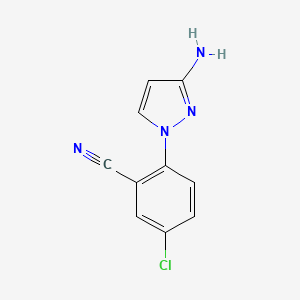
![{5-[(Tert-butoxy)methyl]-1,2-oxazol-3-yl}methanamine](/img/structure/B1528650.png)
